molecular formula C23H18N4O3S B2740955 3-(o-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226455-37-3

3-(o-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2740955
CAS No.: 1226455-37-3
M. Wt: 430.48
InChI Key: SDEFYUYNGJFHNO-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine core. The structure is further modified with a 3-(o-tolyl) group at position 3 and a 1,2,4-oxadiazole moiety substituted with m-tolyl at position 1 via a methylene bridge. The 1,2,4-oxadiazole ring, known for its electron-withdrawing properties, may contribute to metabolic stability and intermolecular interactions in biological systems .

Properties

CAS No.

1226455-37-3

Molecular Formula

C23H18N4O3S

Molecular Weight

430.48

IUPAC Name

3-(2-methylphenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H18N4O3S/c1-14-6-5-8-16(12-14)21-24-19(30-25-21)13-26-18-10-11-31-20(18)22(28)27(23(26)29)17-9-4-3-7-15(17)2/h3-12H,13H2,1-2H3

InChI Key

SDEFYUYNGJFHNO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5C)SC=C4

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(o-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule that incorporates various pharmacophores known for their biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core substituted with oxadiazole and tolyl groups. The presence of these functional groups is significant as they are often associated with various biological activities.

Molecular Formula: C19_{19}H18_{18}N4_{4}O2_{2}

Molecular Weight: 342.37 g/mol

Biological Activities

Research indicates that compounds containing oxadiazole and thienopyrimidine moieties exhibit a range of biological activities including:

  • Antimicrobial Activity: Studies show that derivatives of oxadiazoles possess significant antibacterial and antifungal properties. For instance, similar compounds have demonstrated effectiveness against pathogens like Escherichia coli and Staphylococcus aureus with MIC values as low as 6.25 µg/mL .
  • Anticancer Properties: Compounds with thieno[3,2-d]pyrimidine structures have been explored for their anticancer potential. In vitro studies suggest that such compounds can inhibit the proliferation of cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50_{50} values ranging from 27.3 µM to 43.4 µM depending on the specific derivative .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Compounds like thienopyrimidines often act as enzyme inhibitors, targeting kinases or other enzymes involved in cell proliferation pathways.
  • DNA Interaction: The structural components may facilitate intercalation or binding to DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis and evaluation of oxadiazole derivatives showing potent antifungal activities against Candida albicans and Aspergillus niger with MIC values significantly lower than standard antifungal agents .
  • Another research article focused on the anticancer properties of thieno[3,2-d]pyrimidines revealed that modifications at the 5-position significantly enhance cytotoxicity against various cancer cell lines .

Comparative Analysis

The following table summarizes the biological activities of related compounds and their respective IC50_{50} or MIC values:

CompoundActivity TypeTargetIC50_{50}/MIC (µg/mL)
Compound AAntibacterialE. coli6.25
Compound BAntifungalC. albicans15
Compound CAnticancerMCF-727.3
Compound DAnticancerHCT-11643.4

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

A comparative analysis of structurally related compounds is presented below:

Compound Name Core Structure Substituents Key Properties/Activities Molecular Weight (g/mol) Reference
Target Compound thieno[3,2-d]pyrimidine 3-(o-tolyl), 1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl) High lipophilicity (predicted) ~463.5 (calculated) N/A
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione thieno[3,2-d]pyrimidine 3-(4-fluorobenzyl), 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl) Enhanced halogen-mediated binding affinity 468.89
1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione thieno[2,3-d]pyrimidine 3-phenyl, 6-(5-phenyl-1,3,4-oxadiazol-2-yl), 1-alkyl Antimicrobial activity (MIC: 2–16 µg/mL) Varies by alkyl group
(S)-6-(1-(Benzodioxol-5-yl)ethyl)amino)-3-(trifluoroethyl)pyrimidine-2,4(1H,3H)-dione pyrimidine 6-(benzodioxol-ethyl)amino, 3-(trifluoroethyl) DAAO inhibition (IC₅₀: <1 µM) 358.3

Key Observations:

Substituent Effects: Lipophilicity: The target compound’s o-tolyl and m-tolyl groups increase logP compared to halogenated (e.g., chloro/fluoro in ) or trifluoroethyl () analogs, favoring passive diffusion across biological membranes.

Biological Activity: Antimicrobial Activity: Compounds with phenyl-oxadiazole substituents (e.g., ) demonstrate moderate to high antimicrobial activity (MIC: 2–16 µg/mL), suggesting the target compound may share similar mechanisms, though substituent positioning (m-tolyl vs. phenyl) could modulate potency.

Pharmacokinetic and Toxicity Considerations

  • Oxadiazole rings are generally resistant to hydrolysis, suggesting improved plasma stability over ester-containing analogs (e.g., ).

Q & A

Q. How to integrate high-throughput screening (HTS) with machine learning for lead optimization?

  • Answer : Generate HTS datasets (e.g., 10,000+ analogs) testing IC₅₀ against multiple targets. Train ML models (random forest, neural networks) on molecular descriptors (e.g., LogP, PSA) to predict activity. Iteratively refine synthesis based on model outputs .

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